molecular formula C17H12O5 B2766411 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one CAS No. 96754-91-5

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2766411
CAS No.: 96754-91-5
M. Wt: 296.278
InChI Key: XEDARFHSGXIIIZ-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C17H12O5 and its molecular weight is 296.278. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

  • Synthesis and Antimicrobial Properties: A study by Lal, Paliwal, & Bagade (2018) synthesized new derivatives of 3-(2-(ethylthio)-6-phenyl-3,4-dihydropyrimidin-4-yl)-4H-benzo[h]chromen-4-one and evaluated their antibacterial properties. These compounds showed moderate to good antibacterial properties against various bacterial species.

Antidiabetic Activity

  • Synthesis and Antidiabetic Evaluation: Telvekar et al. (2020) in their research synthesized a novel series of 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives, exhibiting promising antidiabetic activity against α-glucosidase and α-amylase. This study highlighted the potential of these derivatives as antidiabetic agents (Telvekar et al., 2020).

Molecular Docking and Pharmacological Study

  • Molecular Docking Insights: A study conducted by Lal, Paliwal, & Bagade (2018) also included molecular docking studies to understand the binding mode of these compounds, providing insights into their potential pharmacological applications.

Green Chemistry Applications

  • Eco-friendly Synthesis: Kumar et al. (2015) developed a green, catalyst-free, solvent-free synthesis method for a variety of substituted functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones. This method highlights the eco-friendly approach in synthesizing these compounds (Kumar et al., 2015).

Chemotherapeutic Potential

  • Cancer Research Applications: The research by Sakagami et al. (2015) investigated the effects of 3-styrylchromones on metabolic profiles and cell death in oral squamous cell carcinoma cells, suggesting the potential chemotherapeutic applications of these compounds (Sakagami et al., 2015).

Synthesis and Characterization

  • Novel Synthesis Methods: Gomha & Abdel‐aziz (2013) described an efficient synthesis method for 2-(heteroaryl)-3H-benzo[f]chromen-3-ones, which are evaluated for their antibacterial properties. This demonstrates the versatility in synthesizing these compounds (Gomha & Abdel‐aziz, 2013).

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c18-11-2-3-12-15(8-11)22-9-13(17(12)19)10-1-4-14-16(7-10)21-6-5-20-14/h1-4,7-9,18H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDARFHSGXIIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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